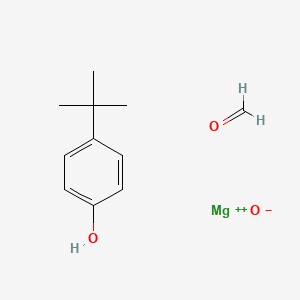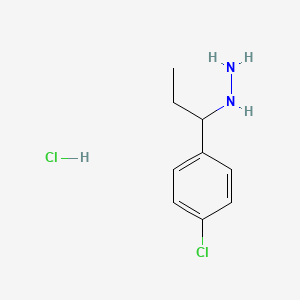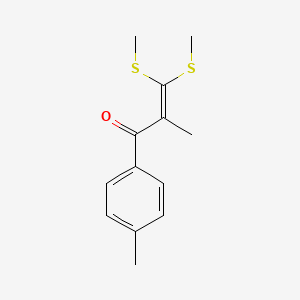
Magnesium;4-tert-butylphenol;formaldehyde;oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;4-tert-butylphenol;formaldehyde;oxygen(2-) is a complex compound that combines magnesium, 4-tert-butylphenol, formaldehyde, and oxygen. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry. The combination of these elements results in a compound with distinct characteristics that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;4-tert-butylphenol;formaldehyde;oxygen(2-) involves several steps. One common method is the acid-catalyzed alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate is then reacted with formaldehyde under controlled conditions to form a polymer . The final step involves the incorporation of magnesium oxide to stabilize the compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may include the use of catalysts and solvents to optimize yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Magnesium;4-tert-butylphenol;formaldehyde;oxygen(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the phenolic hydroxyl group and the magnesium oxide complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the phenolic group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Magnesium;4-tert-butylphenol;formaldehyde;oxygen(2-) has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of calixarenes, which are important in supramolecular chemistry.
Biology: The compound’s unique structure makes it useful in studying enzyme mimetics and molecular recognition processes.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in drug delivery systems.
Mechanism of Action
The mechanism by which Magnesium;4-tert-butylphenol;formaldehyde;oxygen(2-) exerts its effects involves several molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the magnesium oxide complex provides stability and enhances reactivity. These interactions contribute to the compound’s ability to act as a catalyst or reactant in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with similar phenolic properties.
Phenol-Formaldehyde Resins: These resins share the formaldehyde component and are used in similar industrial applications.
Uniqueness
Magnesium;4-tert-butylphenol;formaldehyde;oxygen(2-) is unique due to the incorporation of magnesium oxide, which enhances its stability and reactivity compared to other phenol-formaldehyde compounds. This makes it particularly valuable in applications requiring high-performance materials.
Properties
Molecular Formula |
C11H16MgO3 |
|---|---|
Molecular Weight |
220.55 g/mol |
IUPAC Name |
magnesium;4-tert-butylphenol;formaldehyde;oxygen(2-) |
InChI |
InChI=1S/C10H14O.CH2O.Mg.O/c1-10(2,3)8-4-6-9(11)7-5-8;1-2;;/h4-7,11H,1-3H3;1H2;;/q;;+2;-2 |
InChI Key |
VZNNJLHZHLQQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O.C=O.[O-2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)





![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)


![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)
![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)

![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)
